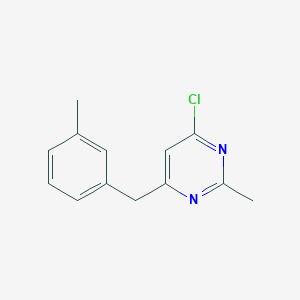

4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine

Description

4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes

Properties

IUPAC Name |

4-chloro-2-methyl-6-[(3-methylphenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-9-4-3-5-11(6-9)7-12-8-13(14)16-10(2)15-12/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLRXGMARRREJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine typically involves the reaction of 4-chloro-2-methylpyrimidine with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids, while reduction can lead to the formation of alkanes.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate and solvents like toluene or ethanol.

Major Products Formed:

- Substituted pyrimidines with various functional groups.

- Oxidized or reduced derivatives of the original compound.

- Biaryl compounds from coupling reactions.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, this compound serves as an intermediate for creating more complex organic molecules. Its structural features allow for various chemical modifications, which are essential for developing new compounds with desired properties .

Biology

Research indicates that 4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine exhibits potential antimicrobial, antiviral, and anticancer properties. The compound's mechanism of action may involve enzyme inhibition and receptor modulation, affecting various cellular pathways .

Table 1: Biological Activities of Pyrimidine Derivatives

| Activity Type | Example Compounds | Mechanism |

|---|---|---|

| Antimicrobial | Similar pyrimidine derivatives | Disruption of microbial metabolism |

| Antiviral | Pyrimidine-based agents | Inhibition of viral replication |

| Anticancer | Aurora kinase inhibitors | Stabilization of MYC-family oncoproteins |

Medicine

This compound has been explored for its potential in drug development. It acts as a scaffold for designing new therapeutic agents targeting various diseases, including cancer and infectious diseases. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer progression .

Case Study: Aurora Kinase Inhibition

A study demonstrated that pyrimidine-based compounds can effectively inhibit A-type Aurora kinases, which are implicated in many cancers. The research highlighted the synthesis of novel derivatives that showed promising anticancer activity .

Industry

In industrial applications, this compound is utilized in the production of agrochemicals, dyes, and other chemicals. Its unique properties make it suitable for formulating products that require specific chemical reactivity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research has shown that it can inhibit enzymes involved in inflammation and cell proliferation, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The compound may also interact with cellular pathways involved in inflammation, apoptosis, or cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

4-Chloro-2-methylpyrimidine: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.

2-Methyl-4-(3-methylbenzyl)pyrimidine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

4-Chloro-6-(3-methylbenzyl)pyrimidine: Lacks the methyl group at the 2-position, which could influence its chemical properties and interactions.

Uniqueness: 4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine is unique due to the presence of both the chlorine atom and the benzyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Biological Activity

The compound 4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 2, and a 3-methylbenzyl substituent at position 6. Its structural features contribute to its hydrophobic properties, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in various metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : It may also interact with cellular receptors, altering signaling pathways that regulate cellular responses.

- Antimicrobial Activity : Evidence suggests that pyrimidine derivatives can exhibit antimicrobial properties by disrupting microbial metabolism or cell wall synthesis .

Antimicrobial Properties

Research indicates that compounds in the pyrimidine class, including this compound, have demonstrated significant antimicrobial activity against various pathogens. For instance, studies have shown that similar pyrimidine derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of pyrimidine derivatives are well-documented. In vitro studies have reported that related compounds can inhibit the proliferation of cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer cells. The IC50 values for some derivatives have been reported as low as 0.04 μmol, indicating potent activity against cancer cells while sparing normal cells .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For example, compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 values for COX-2 inhibition in related studies ranged from 0.04 to 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Research Findings and Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.